(4-(tert-Butyl)phenyl)diphenylsulfonium 2-(4-(adamantan-1-yl)-1,1,2,2-tetrafluorobutoxy)-1,1,2,2-tetrafluoroethane-1-sulfonate
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Overview
Description
(4-(tert-Butyl)phenyl)diphenylsulfonium 2-(4-(adamantan-1-yl)-1,1,2,2-tetrafluorobutoxy)-1,1,2,2-tetrafluoroethane-1-sulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a sulfonium group, a tert-butylphenyl group, and an adamantane moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)phenyl)diphenylsulfonium 2-(4-(adamantan-1-yl)-1,1,2,2-tetrafluorobutoxy)-1,1,2,2-tetrafluoroethane-1-sulfonate typically involves multiple steps, starting with the preparation of the individual components. The tert-butylphenyl group can be introduced through Friedel-Crafts alkylation, while the adamantane moiety is often synthesized via adamantane bromination followed by nucleophilic substitution. The final step involves the formation of the sulfonium salt through a reaction with diphenylsulfoxide and a suitable sulfonating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-(tert-Butyl)phenyl)diphenylsulfonium 2-(4-(adamantan-1-yl)-1,1,2,2-tetrafluorobutoxy)-1,1,2,2-tetrafluoroethane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group back to the corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonium group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the adamantane moiety .
Scientific Research Applications
Chemistry
In chemistry, (4-(tert-Butyl)phenyl)diphenylsulfonium 2-(4-(adamantan-1-yl)-1,1,2,2-tetrafluorobutoxy)-1,1,2,2-tetrafluoroethane-1-sulfonate is used as a photoinitiator in polymerization reactions. Its ability to generate reactive intermediates upon exposure to light makes it valuable in the synthesis of advanced polymeric materials .
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a drug delivery agent. The adamantane moiety can enhance the compound’s ability to cross biological membranes, making it a candidate for targeted drug delivery systems .
Industry
In the industrial sector, the compound is used in the production of high-performance coatings and adhesives. Its unique chemical properties contribute to the durability and performance of these materials .
Mechanism of Action
The mechanism of action of (4-(tert-Butyl)phenyl)diphenylsulfonium 2-(4-(adamantan-1-yl)-1,1,2,2-tetrafluorobutoxy)-1,1,2,2-tetrafluoroethane-1-sulfonate involves the generation of reactive intermediates upon exposure to light. These intermediates can initiate polymerization reactions or interact with biological targets. The molecular targets and pathways involved include the formation of free radicals and the subsequent initiation of chain reactions in polymerization processes .
Comparison with Similar Compounds
Similar Compounds
- (4-tert-Butylphenyl)diphenylsulfonium triflate
- (4-tert-Butylphenyl)diphenylsulfonium hexafluorophosphate
- (4-tert-Butylphenyl)diphenylsulfonium tetrafluoroborate
Uniqueness
Compared to similar compounds, (4-(tert-Butyl)phenyl)diphenylsulfonium 2-(4-(adamantan-1-yl)-1,1,2,2-tetrafluorobutoxy)-1,1,2,2-tetrafluoroethane-1-sulfonate stands out due to the presence of the adamantane moiety and the tetrafluorobutoxy group.
Properties
Molecular Formula |
C38H42F8O4S2 |
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Molecular Weight |
778.9 g/mol |
IUPAC Name |
2-[4-(1-adamantyl)-1,1,2,2-tetrafluorobutoxy]-1,1,2,2-tetrafluoroethanesulfonate;(4-tert-butylphenyl)-diphenylsulfanium |
InChI |
InChI=1S/C22H23S.C16H20F8O4S/c1-22(2,3)18-14-16-21(17-15-18)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20;17-13(18,14(19,20)28-15(21,22)16(23,24)29(25,26)27)2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h4-17H,1-3H3;9-11H,1-8H2,(H,25,26,27)/q+1;/p-1 |
InChI Key |
UYEYIGDTQJJACA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C1C2CC3CC1CC(C2)(C3)CCC(C(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F |
Origin of Product |
United States |
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